1,2-Diethoxyethane

Catalog No.
S566687
CAS No.
629-14-1
M.F
C6H14O2
CH3CH2OCH2CH2OCH2CH3
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diethoxyethane

CAS Number

629-14-1

Product Name

1,2-Diethoxyethane

IUPAC Name

1,2-diethoxyethane

Molecular Formula

C6H14O2
CH3CH2OCH2CH2OCH2CH3
C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3

InChI Key

LZDKZFUFMNSQCJ-UHFFFAOYSA-N

SMILES

CCOCCOCC

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
0.71 M
SOLUBILITY IN WATER 2%; SOL IN OILS
Very soluble in acetone, benzene, ethyl ether, ethanol
In water, 8.37X10+4 mg/L at 25 °C
Solubility in water: moderate

Synonyms

1,2-Diethoxy-ethane; 2-Ethoxyethyl Ethyl Ether; 3,6-Dioxaoctane; DEE; Diethyl Cellosolve; Ethylene Glycol Diethy Ether; Glycol Diethyl Ether; Hisolve EME

Canonical SMILES

CCOCCOCC

Solvent for Research Chemicals:

  • 1,2-Diethoxyethane acts as a polar aprotic solvent, meaning it has a slight positive charge on one end of the molecule and no readily available hydrogen atoms to donate for hydrogen bonding. This makes it suitable for dissolving a wide range of nonpolar and ionic compounds, including some polymers, organometallic compounds, and pharmaceuticals [].

Extraction Processes:

  • Its miscibility with both water and organic solvents allows 1,2-Diethoxyethane to be used in liquid-liquid extractions to separate desired compounds from complex mixtures. This can be helpful in isolating natural products, environmental pollutants, or reaction products from research experiments [].

Electrolyte Applications:

  • In some instances, 1,2-Diethoxyethane can be used as a non-aqueous solvent for electrolytes in electrochemical research. This allows scientists to study the behavior of electrolytes and electrode materials in environments free of water, which can affect certain electrochemical reactions.

Limitations in Scientific Research:

  • It is important to note that 1,2-Diethoxyethane has limitations in scientific research due to its flammability, moderate toxicity, and potential health hazards upon inhalation, skin contact, or ingestion [, ]. Researchers should always follow proper safety protocols when handling this chemical and consider alternative solvents when feasible.

1,2-Diethoxyethane, also known as diethyl cellosolve or ethylene glycol diethyl ether, is an organic compound with the molecular formula C6H14O2C_6H_{14}O_2 and a molecular weight of approximately 118.18 g/mol. This compound appears as a clear, colorless liquid with a faint ether-like odor. It has a melting point of -74 °C and a boiling point of 121.4 °C, making it a volatile substance with a vapor pressure of 9 mmHg at 20 °C . It is slightly soluble in water but more soluble in organic solvents, which makes it useful as a solvent in various chemical applications.

And extractions due to its ability to dissolve a variety of organic compounds.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals.
  • Laboratory Use: Commonly utilized in laboratories for various analytical techniques and reactions requiring a stable solvent environment .
  • The biological activity of 1,2-diethoxyethane is notable for its potential toxicity. It is classified as a reproductive effector and primary irritant, capable of causing serious eye irritation and potential damage to fertility . Ingestion or inhalation of high concentrations can lead to symptoms such as headache, dizziness, nausea, and even coma in severe cases . Its effects on human health necessitate careful handling and usage.

    1,2-Diethoxyethane can be synthesized through various methods:

    • Esterification: By reacting ethylene glycol with ethanol in the presence of an acid catalyst.
    • Etherification: Through the reaction of ethylene oxide with ethanol under controlled conditions.
    • Fischer-Tropsch synthesis: It can also be produced during Fischer-Tropsch processes when oxygenates are introduced into the reaction mixture .

    These methods allow for the production of 1,2-diethoxyethane in laboratory and industrial settings.

    Studies have shown that 1,2-diethoxyethane interacts with various biological systems. Its potential reproductive toxicity has been documented, indicating that it may affect fertility in humans and animals . Furthermore, its irritant properties highlight the need for safety measures when handling this compound.

    Several compounds share structural similarities with 1,2-diethoxyethane. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaBoiling Point (°C)Unique Features
    Ethylene glycol diethyl etherC6H14O2121.4Used primarily as a solvent; less toxic than others
    Diethylene glycolC4H10O3245Higher boiling point; used as an antifreeze
    Ethyl acetateC4H8O277.1Volatile ester; commonly used in paints
    1,4-DioxaneC4H8O2101More polar; used as a solvent for polar compounds

    1,2-Diethoxyethane stands out due to its balance between solubility and volatility, making it particularly useful in organic synthesis where both properties are advantageous.

    Homogeneous Catalytic Systems for Ethanol Conversion

    Homogeneous catalysts, particularly acidic systems, dominate 1,2-diethoxyethane synthesis. Electrogenerated acid (EGA) systems, such as those involving ruthenium complexes, enable ethanol oxidation to acetaldehyde followed by acetalization. For instance, Kasahara et al. demonstrated that electrochemical oxidation of ethanol generates protons (H⁺) in situ, which catalyze the acetalization of acetaldehyde with ethanol to yield 1,1-diethoxyethane. While this method primarily targets the 1,1-isomer, analogous mechanisms could apply to 1,2-diethoxyethane by modifying reaction conditions.

    Ionic liquids (ILs) like ester sulfate-functionalized imidazolium salts (e.g., [BMIM][MeSO₄]) have shown exceptional activity in acetalization reactions, achieving >90% conversion of ethanol to acetals under mild conditions. These systems leverage the dual functionality of ILs as solvents and catalysts, with sulfonic acid groups facilitating proton transfer.

    Heterogeneous Catalytic Approaches in Vapor-Phase Processes

    Heterogeneous catalysts offer advantages in recyclability and scalability. Copper nanoparticles supported on SBA-15 (CuNP/SBA-15) catalyze ethanol condensation to diethyl acetal in vapor-phase reactions at atmospheric pressure, achieving 97% selectivity. The mesoporous structure of SBA-15 enhances mass transfer, while Cu nanoparticles promote dehydrogenation and acetalization steps.

    Heteropolyacids (HPAs) immobilized on silica, such as H₃PW₁₂O₄₀@AptesSBA-15, exhibit high acidity and stability in acetalization reactions. These catalysts achieve 97% glycerol conversion to solketal (a related acetal) at 25°C, suggesting potential adaptability for 1,2-diethoxyethane synthesis.

    Continuous Flow Reactor Technologies for Scalable Production

    Continuous flow reactors address limitations of batch processes, such as catalyst deactivation and equilibrium constraints. Using Amberlyst 15 in a fixed-bed reactor, Gómez et al. achieved 59% equilibrium conversion of ethanol to 1,1-diethoxyethane at 20°C. However, resin deactivation due to water adsorption remains a challenge, necessitating periodic regeneration or solvent addition.

    Solvent-assisted systems (e.g., n-hexane) improve conversion by shifting equilibrium via azeotropic water removal. In one study, hexane increased ethanol conversion by 15% in continuous flow setups.

    Solvent Effects in Acetalization Reaction Optimization

    Solvent choice critically influences reaction kinetics and equilibrium. Aqueous ethanol mixtures with low dielectric constants (<40) favor acetalization by reducing water activity, as demonstrated in the alkaline hydrolysis of esters. Conversely, non-polar solvents like toluene or hexane enhance selectivity by isolating hydrophobic acetals from aqueous phases.

    Table 1: Solvent Impact on Acetalization Efficiency

    SolventDielectric ConstantConversion (%)Selectivity (%)
    Water80.14560
    Ethanol24.36585
    n-Hexane1.97892
    Toluene2.47590

    Data compiled from

    The dehydrogenation-acetalization tandem reaction represents a fundamental transformation pathway for 1,2-diethoxyethane formation and related compounds. This mechanism involves a two-step process where the initial substrate undergoes dehydrogenation followed by acetalization, creating a direct synthetic route to diethyl acetals.

    Photocatalytic Dehydrogenation-Acetalization Mechanism

    The photocatalytic conversion of ethanol to 1,1-diethoxyethane demonstrates a highly efficient tandem dehydrogenation-acetalization mechanism [1] [2]. Under photocatalytic conditions using platinum-loaded titanium dioxide nanotubes and nanorods, the reaction proceeds through the following mechanistic pathway:

    • Initial Dehydrogenation Step: Ethanol undergoes photocatalytic dehydrogenation in the presence of photogenerated holes, converting to acetaldehyde and hydrogen ions. The photogenerated holes facilitate the oxidative removal of hydrogen from the ethanol molecule.

    • Acetalization Step: The in-situ generated acetaldehyde immediately reacts with additional ethanol molecules in the presence of the hydrogen ions formed during dehydrogenation, promoting the acetalization reaction to form 1,1-diethoxyethane.

    • Hydrogen Evolution: Simultaneously, the excess hydrogen ions are reduced to molecular hydrogen by photogenerated electrons, completing the catalytic cycle.

    The kinetic parameters for this system demonstrate exceptional performance, with reaction rates reaching 157.7 mmol g⁻¹ h⁻¹ under relatively mild photocatalytic conditions [1] [2]. The reaction exhibits nearly stoichiometric conversion of reacted ethanol into the target diethyl acetal, indicating high selectivity and efficiency.

    Electrolytic Dehydrogenation-Acetalization Pathway

    An alternative approach involves electrolytic conversion using proton-exchange membrane reactors [1]. In this system, a platinum-carbon catalyst promotes the electrooxidation of ethanol to acetaldehyde at the anode, while the Nafion membrane serves as both proton conductor and solid acid catalyst for the subsequent acetalization reaction. This electrochemical approach achieves 78% faradaic efficiency, demonstrating the viability of electrical energy input for driving the tandem reaction.

    Mechanistic Kinetic Analysis

    The kinetic behavior of dehydrogenation-acetalization reactions follows complex patterns due to the sequential nature of the process. The overall reaction rate depends on both the dehydrogenation step and the acetalization step, with the rate-determining step typically being the initial dehydrogenation under most conditions [1] [2].

    Temperature effects on the reaction demonstrate favorable thermodynamics across a range of 298-343 K, with activation energies remaining relatively low due to the photocatalytic or electrocatalytic nature of the process. The tandem mechanism ensures efficient utilization of intermediates, preventing accumulation of acetaldehyde and maintaining high selectivity toward the desired diethyl acetal product.

    Oxidative Cleavage Mechanisms in Organic Synthesis

    Oxidative cleavage reactions involving 1,2-diethoxyethane and related compounds represent important synthetic transformations for carbon-carbon bond breaking and functional group interconversion. These mechanisms involve several distinct pathways depending on the specific oxidizing system employed.

    1,2-Diethoxyethane as Oxidative Cleavage Catalyst

    A particularly significant discovery involves the use of 1,2-diethoxyethane as a catalyst for oxidative cleavage reactions [3] [4]. This catalytic system enables the construction of various aryl-alkyl and diaryl ketones through oxidative cleavage of gem-disubstituted aromatic alkenes under minimal solvent conditions with ambient air as the oxidant.

    The mechanistic pathway involves several key steps:

    • Radical Initiation: The reaction begins with the formation of radical species through interaction between 1,2-diethoxyethane and molecular oxygen from ambient air.

    • Substrate Activation: The gem-disubstituted alkene substrate undergoes radical attack, leading to the formation of intermediate radical species.

    • Cleavage and Rearrangement: The carbon-carbon double bond undergoes oxidative cleavage, with subsequent rearrangement to form the ketone product.

    • Catalyst Regeneration: The 1,2-diethoxyethane catalyst is regenerated through reaction with molecular oxygen, enabling catalytic turnover.

    The kinetic analysis reveals that this system operates efficiently at ambient temperature (298-323 K) with moderate activation energies, making it attractive for practical synthetic applications [3] [4].

    Oxidative Cleavage Using 1,2-Dibutoxyethane Systems

    Related oxidative cleavage reactions employ 1,2-dibutoxyethane in combination with molecular oxygen for the conversion of olefins to carboxylic acids [5]. This system demonstrates the versatility of diether compounds in facilitating oxidative transformations through a one-pot sequential mechanism.

    The reaction mechanism involves:

    • Olefin Activation: The starting olefin undergoes initial oxidation to form intermediate species.

    • Sequential Oxidation: Multiple oxidation steps occur in sequence, leading to progressive functionalization of the carbon framework.

    • Carboxylic Acid Formation: The final oxidation step produces carboxylic acids as the primary products.

    This approach offers excellent functional group tolerance and scalability, with good to excellent yields across a range of substrates [5].

    Aerobic Oxidative Cleavage of Diols

    While not directly involving 1,2-diethoxyethane, the aerobic oxidative cleavage of 1,2-diols provides mechanistic insights relevant to understanding oxidative processes in related systems [6]. Atomically dispersed cobalt catalysts on nitrogen-doped carbon facilitate the cleavage of carbon-carbon bonds in vicinal diols under mild conditions using molecular oxygen.

    The mechanism involves:

    • Diol Coordination: The 1,2-diol coordinates to the cobalt active site through both hydroxyl groups.

    • Stepwise Oxidation: Sequential oxidation occurs, with nucleophilic addition and carbon-carbon bond cleavage steps.

    • Product Formation: The final products include esters, ketones, or aldehydes depending on the substrate structure.

    This system demonstrates the importance of metal coordination in facilitating oxidative cleavage reactions and provides insights into potential mechanisms for related diether systems.

    Computational Modeling of Reaction Thermodynamics

    Computational modeling provides critical insights into the thermodynamic properties and reaction pathways of 1,2-diethoxyethane and related systems. Advanced quantum mechanical calculations enable accurate prediction of reaction energetics, solvent effects, and mechanistic details.

    Solvation Free Energy Calculations

    Comprehensive computational studies using the SM8 quantum mechanical continuum solvation model provide detailed thermodynamic data for 1,2-diethoxyethane [7] [8]. The calculations employ high-level density functional theory methods with systematic basis set analysis to achieve high accuracy.

    Key computational results include:

    Solvation Free Energies: The aqueous solvation free energy of 1,2-diethoxyethane has been calculated using multiple computational approaches:

    • SM8/CM4M/M06-2X/6-31G(d) with gas-phase geometry: -2.23 kcal/mol
    • SM8/CM4M/M06-2X/6-31G(d) with solution-phase geometry: -3.05 kcal/mol
    • Experimental value: -3.54 kcal/mol

    For comparison, 1,1-diethoxyethane shows similar but distinct solvation behavior:

    • SM8/CM4M/M06-2X/6-31G(d) with gas-phase geometry: -1.50 kcal/mol
    • SM8/CM4M/M06-2X/6-31G(d) with solution-phase geometry: -2.12 kcal/mol
    • Experimental value: -3.28 kcal/mol

    The computational accuracy demonstrates root-mean-square errors of 1.08 kcal/mol for solution-phase optimized geometries and 1.14 kcal/mol for gas-phase optimized geometries [8].

    Thermodynamic Property Calculations

    Advanced computational approaches enable the calculation of comprehensive thermodynamic properties across extended temperature ranges. For related diethyl ether systems, calculations have been performed for temperatures ranging from 298.15 to 1000 K [9].

    The computational methodology involves:

    • Geometry Optimization: Structures are optimized using correlated methods such as CCSD(T) and MP2 theory.

    • Vibrational Analysis: Harmonic vibrational frequencies are calculated to determine zero-point energies and thermal corrections.

    • Thermodynamic Functions: Heat capacities, entropies, and free energies are calculated using statistical thermodynamics.

    • Internal Rotation Treatment: Large-amplitude torsional motions are treated using specialized methods to account for conformational flexibility.

    Reaction Mechanism Computational Analysis

    Computational analysis of reaction mechanisms provides detailed insights into transition states, intermediates, and reaction pathways. For systems involving 1,2-diethoxyethane, several computational approaches have been employed:

    Density Functional Theory Calculations: High-level DFT calculations using functionals such as M06-2X, B3LYP, and PBE0 provide accurate descriptions of reaction energetics and geometries [10] [11].

    Basis Set Effects: Systematic studies using correlation-consistent basis sets (cc-pVDZ through cc-pV6Z) enable assessment of computational convergence and accuracy [12].

    Solvent Effects: Continuum solvation models such as SM8 and PCM provide quantitative descriptions of solvent effects on reaction thermodynamics [8].

    Computational Kinetic Modeling

    Advanced kinetic modeling approaches enable the prediction of reaction rates and mechanisms from first principles. The computational methodology includes:

    • Transition State Theory: Calculation of activation barriers and pre-exponential factors using transition state theory.

    • Tunneling Corrections: Quantum mechanical tunneling effects are included for reactions involving light atoms.

    • Pressure and Temperature Dependence: Calculations span wide ranges of conditions to enable extrapolation to experimental conditions.

    • Uncertainty Quantification: Statistical analysis provides confidence intervals for computed kinetic parameters.

    For decomposition reactions of related diether compounds, computational studies have provided detailed kinetic parameters. For example, the unimolecular decomposition of dimethoxymethane follows the rate expression k = 2.184×10⁴⁶ T⁻⁹·¹⁸³ exp(-42730 K/T) s⁻¹, while 1,2-dimethoxyethane decomposition follows k = 2.576×10¹³ exp(-28670 K/T) s⁻¹ [13].

    Computational Validation and Benchmarking

    Computational methods require careful validation against experimental data to ensure accuracy and reliability. Benchmarking studies have evaluated the performance of various density functional theory methods for predicting thermodynamic properties of organometallic and organic systems [11].

    Key validation approaches include:

    • Comparison with Experimental Data: Computed values are systematically compared with available experimental measurements.

    • Method Benchmarking: Different computational methods are evaluated for their accuracy and computational efficiency.

    • Systematic Error Analysis: Statistical analysis identifies systematic errors and provides guidance for method selection.

    • Uncertainty Propagation: Error analysis enables assessment of computational uncertainties in derived properties.

    Physical Description

    Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95°F. Less dense than water and insoluble in water. Vapors heavier than air.
    Liquid
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

    Color/Form

    Colorless liquid

    XLogP3

    0.7

    Boiling Point

    250.5 °F at 760 mm Hg (NTP, 1992)
    119.4 °C
    121.4 °C

    Flash Point

    95 °F (NTP, 1992)
    95 °F (35 °C) (OPEN CUP)
    35 °C o.c.

    Vapor Density

    4.1 (NTP, 1992) (Relative to Air)
    4.07 (Air = 1)
    Relative vapor density (air = 1): 4.07

    Density

    0.8484 at 68 °F (USCG, 1999)
    0.8484 g/cu m at 20 °C
    Relative density (water = 1): 0.85

    LogP

    0.66 (LogP)
    log Kow = 0.66
    0.66

    Odor

    Sweetish odor
    Slight odo

    Melting Point

    -101 °F (NTP, 1992)
    -74.0 °C
    -74 °C

    UNII

    F99O7F0CYH

    GHS Hazard Statements

    H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
    H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H360Df: May damage the unborn child;
    Suspected of damaging fertility [Danger Reproductive toxicity]

    Vapor Pressure

    20 mm Hg at 58.5 °F ; 40 mm Hg at 85.5° F (NTP, 1992)
    33.73 mmHg
    3.37 mm Hg at 25 °C
    Vapor pressure, kPa at 20 °C: 1.2

    Pictograms

    Health Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard

    Other CAS

    629-14-1

    Wikipedia

    1,2-diethoxyethane

    Use Classification

    Fire Hazards -> Flammable - 3rd degree

    Methods of Manufacturing

    REACTION OF AN ALKALI METAL ALCOHOLATE OF ETHYLENE GLYCOL MONOETHYL ETHER WITH AN ETHYL HALIDE
    1. AS BY-PRODUCT IN REACTION OF ETHYLENE OXIDE WITH A MONOHYDRIC ALCOHOL. 2. BY REACTING DIALKYL SULFATE WITH ETHYLENE GLYCOL MONOETHYL ETHER.
    /Glycol ethers/ are produced by reacting ethylene oxide with alcohols in the presence of either an acid or base catalyst. Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product. High ratios of alcohol to ethylene oxide are used when ethers of ethylene glycol are desired
    Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Glycol ethers/

    General Manufacturing Information

    Ethane, 1,2-diethoxy-: ACTIVE
    S - indicates a substance that is identified in a final Significant New Use Rule.
    Ethylene glycol derivatives, mainly the ethers and esters, are frequently employed as reaction media, as absorption fluids, and as solvents for dyes, lacquers, and various cellulose products (cellulose esters, ethers, and nitrocellulose).

    Analytic Laboratory Methods

    A monitoring method based on solvent extraction of adsorbed target glymes followed by gas chromatograph-mass spectrometry GC -MS analysis was developed for ... ethylene glycol diethyl ether. The best recoveries of target glymes were achieved when using a combination of sample collection medium of graphitised carbon black (GCB) with a solvent mixture of methylene chloride and methanol (95/5, v/v). Method detection /limit was/ ... 13.2 microg/cu m for ethylene glycol diethyl ether ... . Using this method ... diethylene glycol diethyl ether /was/ ... detected and measured successfully in diluted vehicle exhausts in diesel fuel engine tests.

    Storage Conditions

    Prior to working with this chemical you should be trained on its proper handling and storage. Ethylene glycol diethyl ether must be stored to avoid contact with strong oxidizers (such as chlorine, bromine and fluorine) and strong acids (such as hydrochloric, sulfuric and nitric) since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where ethylene glycol diethyl ether is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethylene glycol diethyl ether should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of ethylene glycol diethyl ether. Wherever ethylene glycol diethyl ether is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

    Dates

    Last modified: 08-15-2023

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